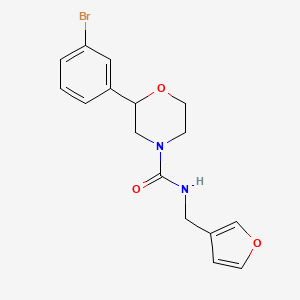![molecular formula C19H24N4O3S B7551749 [1-(1-Phenylpyrazol-4-yl)sulfonylpiperidin-2-yl]-pyrrolidin-1-ylmethanone](/img/structure/B7551749.png)
[1-(1-Phenylpyrazol-4-yl)sulfonylpiperidin-2-yl]-pyrrolidin-1-ylmethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[1-(1-Phenylpyrazol-4-yl)sulfonylpiperidin-2-yl]-pyrrolidin-1-ylmethanone, also known as PSB-603, is a chemical compound that has gained attention in the field of scientific research due to its potential therapeutic applications.
Wirkmechanismus
The mechanism of action of [1-(1-Phenylpyrazol-4-yl)sulfonylpiperidin-2-yl]-pyrrolidin-1-ylmethanone involves the inhibition of specific enzymes and receptors in the body. [1-(1-Phenylpyrazol-4-yl)sulfonylpiperidin-2-yl]-pyrrolidin-1-ylmethanone has been shown to inhibit the activity of the enzyme phosphodiesterase 10A (PDE10A), which is involved in the regulation of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) signaling pathways. [1-(1-Phenylpyrazol-4-yl)sulfonylpiperidin-2-yl]-pyrrolidin-1-ylmethanone has also been shown to bind to the dopamine D2 receptor, which is involved in the regulation of dopamine signaling in the brain.
Biochemical and Physiological Effects:
[1-(1-Phenylpyrazol-4-yl)sulfonylpiperidin-2-yl]-pyrrolidin-1-ylmethanone has been shown to have various biochemical and physiological effects in the body. In cancer research, [1-(1-Phenylpyrazol-4-yl)sulfonylpiperidin-2-yl]-pyrrolidin-1-ylmethanone has been shown to induce apoptosis and inhibit the growth of cancer cells. In inflammation research, [1-(1-Phenylpyrazol-4-yl)sulfonylpiperidin-2-yl]-pyrrolidin-1-ylmethanone has been shown to reduce the production of inflammatory cytokines and improve tissue healing. In neurological research, [1-(1-Phenylpyrazol-4-yl)sulfonylpiperidin-2-yl]-pyrrolidin-1-ylmethanone has been shown to improve cognitive function and reduce neuroinflammation.
Vorteile Und Einschränkungen Für Laborexperimente
[1-(1-Phenylpyrazol-4-yl)sulfonylpiperidin-2-yl]-pyrrolidin-1-ylmethanone has several advantages for lab experiments, including its high purity and stability. It is also relatively easy to synthesize and has a well-defined mechanism of action. However, [1-(1-Phenylpyrazol-4-yl)sulfonylpiperidin-2-yl]-pyrrolidin-1-ylmethanone has some limitations, including its low solubility in water and limited availability.
Zukünftige Richtungen
There are several future directions for the research and development of [1-(1-Phenylpyrazol-4-yl)sulfonylpiperidin-2-yl]-pyrrolidin-1-ylmethanone. One direction is to investigate its potential therapeutic applications in other diseases, such as cardiovascular disease and metabolic disorders. Another direction is to optimize the synthesis method to improve the yield and purity of the product. Additionally, further research is needed to understand the long-term effects of [1-(1-Phenylpyrazol-4-yl)sulfonylpiperidin-2-yl]-pyrrolidin-1-ylmethanone on the body and its potential side effects.
Conclusion:
In conclusion, [1-(1-Phenylpyrazol-4-yl)sulfonylpiperidin-2-yl]-pyrrolidin-1-ylmethanone is a chemical compound that has gained attention in the field of scientific research due to its potential therapeutic applications. The synthesis method has been optimized to improve the yield and purity of the product. [1-(1-Phenylpyrazol-4-yl)sulfonylpiperidin-2-yl]-pyrrolidin-1-ylmethanone has been shown to have activity against various diseases, including cancer, inflammation, and neurological disorders. Its mechanism of action involves the inhibition of specific enzymes and receptors in the body. [1-(1-Phenylpyrazol-4-yl)sulfonylpiperidin-2-yl]-pyrrolidin-1-ylmethanone has several advantages for lab experiments, including its high purity and stability, but also has some limitations. There are several future directions for the research and development of [1-(1-Phenylpyrazol-4-yl)sulfonylpiperidin-2-yl]-pyrrolidin-1-ylmethanone, including investigating its potential therapeutic applications in other diseases and optimizing the synthesis method.
Synthesemethoden
The synthesis of [1-(1-Phenylpyrazol-4-yl)sulfonylpiperidin-2-yl]-pyrrolidin-1-ylmethanone involves a series of chemical reactions that result in the formation of the final product. The starting materials for the synthesis include piperidine, pyrrolidine, and phenylpyrazole. The reaction involves the formation of a sulfonyl chloride intermediate, which is then reacted with piperidine and pyrrolidine to form the final product. The synthesis method has been optimized to improve the yield and purity of the product.
Wissenschaftliche Forschungsanwendungen
[1-(1-Phenylpyrazol-4-yl)sulfonylpiperidin-2-yl]-pyrrolidin-1-ylmethanone has been studied extensively for its potential therapeutic applications. It has been shown to have activity against various diseases, including cancer, inflammation, and neurological disorders. In cancer research, [1-(1-Phenylpyrazol-4-yl)sulfonylpiperidin-2-yl]-pyrrolidin-1-ylmethanone has been shown to inhibit the growth of cancer cells and induce apoptosis. In inflammation research, [1-(1-Phenylpyrazol-4-yl)sulfonylpiperidin-2-yl]-pyrrolidin-1-ylmethanone has been shown to reduce inflammation by inhibiting the production of inflammatory cytokines. In neurological research, [1-(1-Phenylpyrazol-4-yl)sulfonylpiperidin-2-yl]-pyrrolidin-1-ylmethanone has been shown to improve cognitive function and reduce neuroinflammation.
Eigenschaften
IUPAC Name |
[1-(1-phenylpyrazol-4-yl)sulfonylpiperidin-2-yl]-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O3S/c24-19(21-11-6-7-12-21)18-10-4-5-13-23(18)27(25,26)17-14-20-22(15-17)16-8-2-1-3-9-16/h1-3,8-9,14-15,18H,4-7,10-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYFDWEKHHIIBNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)C(=O)N2CCCC2)S(=O)(=O)C3=CN(N=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[[4-(4-chlorophenyl)oxan-4-yl]methyl]-2-(1-methylpyrazol-4-yl)-1,3-thiazole-4-carboxamide](/img/structure/B7551666.png)
![Methyl 1-[3-(pyrimidin-2-ylsulfanylmethyl)-1-benzofuran-2-carbonyl]piperidine-4-carboxylate](/img/structure/B7551674.png)
![4-(4-tert-butylphenoxy)-N-[[4-(1,2,4-triazol-1-yl)phenyl]methyl]butanamide](/img/structure/B7551677.png)
![2-(1,2-benzoxazol-3-yl)-N-[4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]acetamide](/img/structure/B7551678.png)
![4-Methyl-5-[4-(morpholin-4-ylmethyl)piperidine-1-carbonyl]-6-thia-1,8-diazatricyclo[7.3.0.03,7]dodeca-3(7),4,8-trien-2-one](/img/structure/B7551684.png)
![N-(1-benzyl-1,2,4-triazol-3-yl)-1,3-dimethyl-6-thiophen-2-ylpyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7551691.png)
![N-[[4-(4-ethoxyphenyl)oxan-4-yl]methyl]-2-(1-methylpyrazol-4-yl)-1,3-thiazole-4-carboxamide](/img/structure/B7551702.png)
![6-(furan-2-yl)-3-methyl-N-[3-[(2-propan-2-ylimidazol-1-yl)methyl]phenyl]-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B7551709.png)
![3-(4-Chlorophenyl)-5-[(5,6,7-trimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)sulfanylmethyl]-1,2,4-oxadiazole](/img/structure/B7551732.png)
![2-(1H-indol-3-yl)-N-[3-(morpholine-4-carbonyl)phenyl]acetamide](/img/structure/B7551738.png)

![5-[[5-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1-ethylimidazol-2-yl]sulfanylmethyl]-1-[4-(trifluoromethyl)phenyl]tetrazole](/img/structure/B7551743.png)
![2-(4-Chlorophenoxy)-1-[4-(4-ethylthiadiazole-5-carbonyl)piperazin-1-yl]ethanone](/img/structure/B7551757.png)
![2-methyl-N-[4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]-5-methylsulfonylbenzamide](/img/structure/B7551780.png)